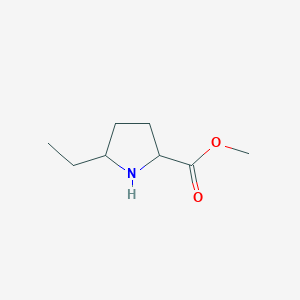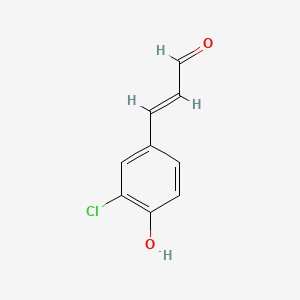
3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde is an organic compound with the molecular formula C9H7ClO2 It is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde typically involves the reaction of 3-chloro-4-hydroxybenzaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 3-(3-Chloro-4-oxophenyl)acrylaldehyde.
Reduction: 3-(3-Chloro-4-hydroxyphenyl)propanol.
Substitution: 3-(3-Amino-4-hydroxyphenyl)acrylaldehyde.
科学的研究の応用
3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde involves its interaction with specific molecular targets. The chloro and hydroxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The acrylaldehyde moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
類似化合物との比較
Similar Compounds
3-Chloro-4-hydroxyphenylacetic acid: Similar structure but with an acetic acid group instead of an acrylaldehyde group.
3-Chloro-4-hydroxybenzaldehyde: Lacks the acrylaldehyde moiety.
3-(4-Hydroxyphenyl)acrylaldehyde: Similar but without the chloro group.
Uniqueness
3-(3-Chloro-4-hydroxyphenyl)acrylaldehyde is unique due to the combination of its chloro, hydroxy, and acrylaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H7ClO2 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC名 |
(E)-3-(3-chloro-4-hydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H7ClO2/c10-8-6-7(2-1-5-11)3-4-9(8)12/h1-6,12H/b2-1+ |
InChIキー |
RJAQAISIMZBKGP-OWOJBTEDSA-N |
異性体SMILES |
C1=CC(=C(C=C1/C=C/C=O)Cl)O |
正規SMILES |
C1=CC(=C(C=C1C=CC=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



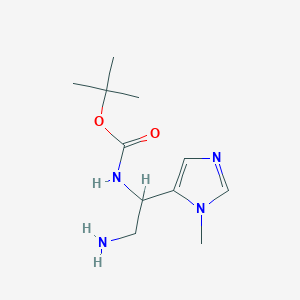
![cis-5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B13547873.png)
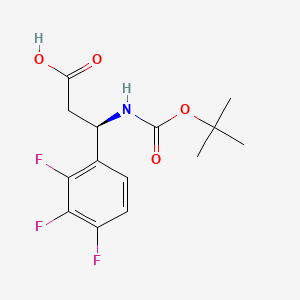
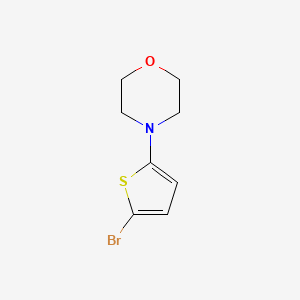
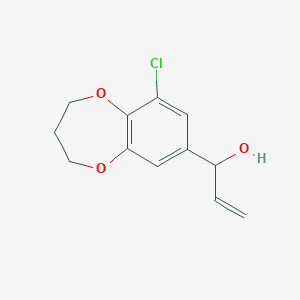

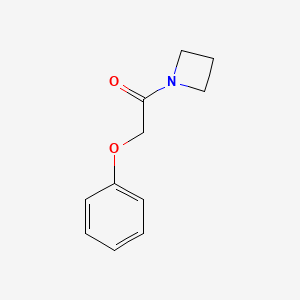


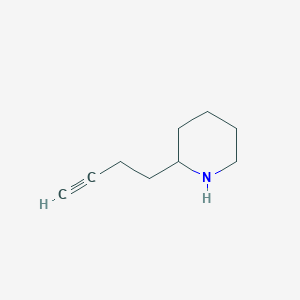
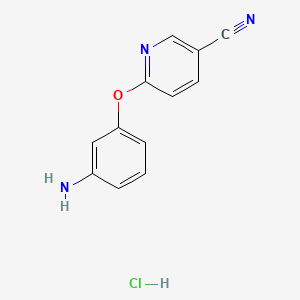
![benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)
